molecular formula C22H24N4O2 B2799548 N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide CAS No. 941923-89-3

N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B2799548
CAS No.: 941923-89-3
M. Wt: 376.46
InChI Key: TUJCJCDNJCHGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide (CAS 941923-89-3) is an organic compound with the molecular formula C22H24N4O2 and a molecular weight of 376.5 g/mol . This chemical features a piperidine core that is substituted with a quinoxaline heteroaromatic group and a carboxamide linker connected to a 4-methoxybenzyl group . Compounds with quinoxaline and piperidine scaffolds are of significant interest in medicinal chemistry research due to their diverse biological activities. Research on structurally similar molecules indicates potential for activity in ion channel modulation. For instance, a compound sharing a piperidine-carboxamide motif has been identified as a potent and selective activator (EC50 = 260 nM) of the KCNQ1 (Kv7.1) potassium channel, which plays a critical role in cardiac repolarization . Other research into related triazolo-pyrimidine compounds explores their role as phosphodiesterase 2 (PDE2) inhibitors, targeting the central nervous system . This reagent is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-28-18-8-6-16(7-9-18)14-24-22(27)17-10-12-26(13-11-17)21-15-23-19-4-2-3-5-20(19)25-21/h2-9,15,17H,10-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJCJCDNJCHGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide involves several pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares its piperidine-4-carboxamide core with several analogs, but variations in substituents critically modulate its properties. Key comparisons include:

Table 1: Structural Comparison of Piperidine-4-Carboxamide Derivatives
Compound Name R1 (Piperidine Substituent) R2 (N-Substituent) Key Structural Features
Target Compound Quinoxalin-2-yl 4-Methoxyphenylmethyl Quinoxaline (planar), methoxy (electron-donating)
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Naphthalen-1-yl-ethyl 4-Fluorobenzyl Naphthalene (bulky, lipophilic), fluorine (electron-withdrawing)
Formoterol-Related Compound C Not applicable 4-Methoxyphenylpropan-2-yl β-Adrenergic agonist impurity; acetamide group
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide Phenyl(pyridin-2-yl)methyl 2-(tert-Butyl)phenyl Bulky tert-butyl, pyridine (basic nitrogen)

Key Observations :

  • Quinoxaline vs. Naphthalene-containing analogs () exhibit antiviral activity, suggesting the target may share this profile but with altered selectivity .
  • 4-Methoxyphenyl vs. 4-Fluorophenyl : The methoxy group increases electron density and solubility compared to fluorine, which is electron-withdrawing and lipophilic. Fluorinated analogs () may exhibit higher metabolic stability but reduced aqueous solubility .
  • Bulkier Groups (e.g., tert-Butyl) : Compounds with tert-butyl substituents () likely have reduced membrane permeability but improved target selectivity due to steric effects .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and Physicochemical Data
Compound Name Molecular Weight (g/mol) Calculated logP* Reported Activity
Target Compound ~407.5 ~2.8 Hypothesized antiviral/kinase inhibition
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide ~445.5 ~4.1 SARS-CoV-2 inhibition (EC50 ~5 µM)
Formoterol-Related Compound C 832.95 (as fumarate) ~1.2 Impurity in β-agonist formulations

Notes:

  • logP Trends : The target compound’s logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility. Fluorinated analogs (logP ~4.1) may accumulate in lipid-rich tissues but face solubility challenges .
  • Biological Activity: highlights naphthalene-containing analogs as SARS-CoV-2 inhibitors. The target’s quinoxaline group could shift activity toward kinase targets (e.g., EGFR or VEGFR) due to planar structure .

Biological Activity

N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C20H22N4O2
  • Molecular Weight : 350.42 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of Quinoxaline Derivative : Quinoxaline is synthesized through cyclization reactions involving 1,2-diamines and α,β-unsaturated carbonyl compounds.
  • Piperidine Ring Formation : The piperidine ring is constructed using appropriate amination reactions.
  • Final Coupling Reaction : The final product is obtained by coupling the quinoxaline derivative with the piperidine moiety, followed by acylation to introduce the carboxamide functional group.

Anticancer Properties

Recent studies have reported the anticancer activity of quinoxaline derivatives, including this compound. The mechanism of action appears to involve:

  • Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range (1.9 µg/mL for HCT116) .
Cell LineIC50 (µg/mL)Reference
MCF72.3
HCT1161.9

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies have demonstrated that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

The proposed mechanism of action for this compound includes:

  • DNA Intercalation : The quinoxaline moiety may intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerase IIα .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the efficacy of this compound against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through activation of caspases and inhibition of anti-apoptotic proteins .

Study 2: Antimicrobial Assessment

Another research project evaluated the antimicrobial properties of this compound against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL, supporting its potential use in treating infections caused by resistant strains .

Q & A

Basic: What are the recommended synthetic routes for N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Quinoxaline Intermediate Preparation : Condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions .
  • Piperidine Functionalization : Coupling of the quinoxaline moiety to the piperidine ring using reagents like triethylamine (TEA) or N,N'-dicyclohexylcarbodiimide (DCC) in solvents such as dimethylformamide (DMF) .
  • Amide Bond Formation : Reaction of the activated piperidine-4-carboxylic acid with 4-methoxybenzylamine.

Yield Optimization : Use anhydrous conditions, controlled temperature (e.g., 0–25°C for amide coupling), and stoichiometric excess of reagents. Purity can be enhanced via column chromatography or recrystallization .

Basic: What in vitro assays are suitable for initial screening of its antimicrobial and anticancer activities?

  • Antimicrobial Activity :

    • Broth Microdilution Assay : Determine minimum inhibitory concentrations (MICs) against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Reported MICs are submicromolar, outperforming standard antibiotics like vancomycin .
    • Time-Kill Curves : Assess bactericidal/fungicidal kinetics.
  • Anticancer Activity :

    • MTT/Proliferation Assay : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) and compare to normal cells (e.g., HEK293) to evaluate selectivity. Evidence shows IC₅₀ values <10 µM in certain cancer models .
    • Apoptosis Assays : Use Annexin V/PI staining or caspase-3/7 activation kits to confirm mechanism .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for cancer cells?

  • Core Modifications :
    • Vary substituents on the quinoxaline ring (e.g., electron-withdrawing groups) to enhance DNA intercalation or enzyme inhibition .
    • Modify the 4-methoxyphenyl group to alter lipophilicity and membrane permeability.
  • Assay Design :
    • Dose-Response Profiling : Test analogs against panels of cancer/normal cells to identify selectivity thresholds.
    • Targeted Enzymes : Screen against kinases (e.g., PI3K, EGFR) or apoptosis regulators (e.g., Bcl-2) using fluorescence polarization or thermal shift assays .
  • Computational Modeling : Perform molecular docking with targets like topoisomerase II or microbial enzymes to predict binding affinities .

Advanced: What experimental strategies resolve contradictions in reported biological activities (e.g., variable MICs across studies)?

  • Standardized Protocols :
    • Use CLSI/M7-A9 guidelines for antimicrobial testing to ensure consistency in inoculum size and growth media .
    • Validate cancer cell lines via STR profiling to rule out contamination.
  • Mechanistic Follow-Up :
    • Resistance Studies : Serial passage pathogens under sub-MIC compound exposure to assess resistance development.
    • Metabolomics : Compare metabolite profiles (e.g., ATP levels, ROS) in treated vs. untreated cells to identify off-target effects .

Advanced: How can the compound’s metabolic stability and pharmacokinetics be evaluated in preclinical models?

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rodent) to measure half-life and identify cytochrome P450 (CYP) isoforms involved .
    • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis.
  • In Vivo Studies :
    • Pharmacokinetic Profiling : Administer intravenously/orally to rodents; collect plasma at intervals for LC-MS/MS analysis. Key parameters: Cₘₐₓ, t₁/₂, AUC .
    • Tissue Distribution : Quantify compound levels in organs (e.g., liver, brain) to assess bioavailability and potential toxicity .

Advanced: What techniques elucidate its subcellular localization and target engagement in cancer cells?

  • Imaging :
    • Confocal Microscopy : Tag the compound with fluorescent probes (e.g., BODIPY) and track localization in live cells .
    • Immunofluorescence : Co-stain with organelle markers (e.g., MitoTracker for mitochondria).
  • Target Identification :
    • Pull-Down Assays : Use biotinylated analogs to capture binding proteins, followed by LC-MS/MS for identification .
    • CETSA (Cellular Thermal Shift Assay) : Monitor target protein stability after compound treatment to confirm engagement .

Methodological: How should researchers analyze its potential hepatotoxicity in animal models?

  • Biomarker Monitoring : Measure serum ALT/AST levels post-administration.
  • Histopathology : Perform H&E staining of liver sections to assess necrosis, inflammation, or fibrosis.
  • Transcriptomics : Profile liver tissue for oxidative stress genes (e.g., Nrf2, HO-1) using RNA-seq .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.